Insulin glulisine is produced through recombinant DNA technology using genetically modified microorganisms. It is classified as a hypoglycemic agent, specifically a rapid-acting insulin analog. This classification is crucial for understanding its role in diabetes management, as it helps healthcare professionals determine appropriate treatment regimens based on patient needs .
The synthesis of insulin glulisine involves a series of biochemical processes that include:
Insulin glulisine has a molecular formula of C_257H_383N_65O_77S_6, with a molecular weight of approximately 5,808 Daltons. The structural modifications at positions B3 and B29 enhance its pharmacokinetic properties compared to regular human insulin.
The quaternary structure of insulin glulisine allows it to exist in a monomeric form in solution, which contributes to its rapid absorption following subcutaneous injection. This property is essential for its effectiveness as a fast-acting insulin analog .
Insulin glulisine undergoes various chemical reactions upon administration:
The mechanism of action of insulin glulisine involves several key steps:
Insulin glulisine exhibits several important physical and chemical properties:
Insulin glulisine is primarily used in clinical settings for managing diabetes mellitus types 1 and 2. Its rapid onset makes it particularly useful for controlling postprandial (after meal) blood glucose levels. Additionally, ongoing research continues to explore its potential applications in various therapeutic contexts beyond traditional diabetes management.
Clinical studies have demonstrated that insulin glulisine effectively reduces hemoglobin A1C levels compared to regular human insulin while maintaining a similar safety profile . Its incorporation into treatment regimens often depends on patient-specific factors such as lifestyle, dietary habits, and individual response to therapy.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3